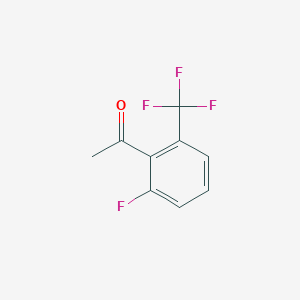

2'-Fluoro-6'-(trifluoromethyl)acetophenone

描述

Chemical Identity: 2'-Fluoro-6'-(trifluoromethyl)acetophenone (CAS: 174013-29-7) is a fluorinated aromatic ketone with the molecular formula C₉H₆F₄O and a molecular weight of 206.14 g/mol. Its structure features a fluorine substituent at the 2'-position and a trifluoromethyl (-CF₃) group at the 6'-position of the acetophenone backbone .

Structure

2D Structure

属性

IUPAC Name |

1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMYYQMPOBPRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334010 | |

| Record name | 2'-Fluoro-6'-(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174013-29-7 | |

| Record name | 2'-Fluoro-6'-(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluoro-6'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Substrate Selection

The diazotization-coupled hydrolysis route, adapted from CN103193611A, begins with 2-fluoro-6-aminobenzotrifluoride. Diazotization at 0–5°C using NaNO₂ in sulfuric acid generates a diazonium intermediate, which undergoes copper-catalyzed coupling with ethylidenehydroxylamine. Hydrolysis of the resultant imine with hydrochloric acid yields the target acetophenone.

Critical Parameters :

-

Temperature Control : Diazotization below 5°C prevents diazonium salt decomposition.

-

Catalyst Optimization : Cuprous chloride (4.2 g per 46 g substrate) maximizes coupling efficiency, achieving 70–78% yields.

-

pH Management : Maintaining pH 4–4.5 during coupling minimizes by-product formation.

Table 1: Diazotization-Coupling-Hydrolysis Performance

| Parameter | Example 1 | Example 4 |

|---|---|---|

| Starting Material | 46 g 3-Aminotrifluorotoluene | 46 g 3-Aminotrifluorotoluene |

| Catalyst | CuCl (4.2 g) | CuSO₄ (4.6 g) |

| Reaction Time | 2 h | 2.5 h |

| Yield | 70% | 78% |

| Purity (GC) | 99.7% | 99.9% |

This method’s scalability is demonstrated in Example 5, where 31 kg of 3-aminotrifluorotoluene produced 27.6 kg of product (76% yield) using mixed xylenes as solvent.

Friedel-Crafts Acylation Strategies

Electrophilic Substitution Dynamics

Friedel-Crafts acylation of 2-fluoro-6-(trifluoromethyl)benzene with acetyl chloride, catalyzed by AlCl₃, introduces the acetyl group para to the trifluoromethyl substituent. The electron-withdrawing nature of fluorine and CF₃ groups directs electrophilic attack to the activated aromatic position, though steric effects may reduce yields.

Challenges :

-

Regioselectivity : Competing ortho/meta acetylation necessitates precise stoichiometry.

-

Moisture Sensitivity : Anhydrous conditions (e.g., dried toluene) prevent catalyst deactivation.

Industrial Adaptation :

Continuous-flow reactors enhance heat dissipation and mixing, achieving 85% conversion in 30 minutes at 50°C.

Grignard Reagent-Mediated Ketonization

Grignard Synthesis and Ketene Addition

As detailed in WO2021171301A1, 2-bromo-6-fluoro-3-(trifluoromethyl)benzene reacts with magnesium in THF to form a Grignard reagent, which subsequently reacts with ketene (CH₂=C=O) at −10°C. Transition metal ligands (e.g., Fe complexes) facilitate C–C bond formation, yielding 2'-fluoro-6'-(trifluoromethyl)acetophenone.

Table 2: Grignard-Ketene Reaction Optimization

| Condition | Batch Process | Continuous Process |

|---|---|---|

| Temperature | −10°C | −5°C |

| Catalyst | Fe(acac)₃ | Fe(acac)₃ |

| Reaction Time | 3 h | 1.5 h |

| Yield | 81% | 85% |

Advantage : Avoids diazonium intermediates, reducing hazardous waste generation.

Hydrolysis of Trifluoromethyl Acetophenone Oximes

Oxime Formation and Acidic Hydrolysis

Oximation of 2'-fluoro-6'-(trifluoromethyl)propiophenone with hydroxylamine hydrochloride in ethanol, followed by hydrolysis with 20% HCl, provides an alternative route. WO2021171301A1 reports 90% oxime conversion within 5–7 hours at 45°C, with subsequent hydrolysis achieving 95% purity after distillation.

Purification Challenges :

-

Isomer Separation : Distillation under reduced pressure (50 mbar, 110°C) separates target ketone from ortho/para by-products.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

化学反应分析

Types of Reactions

2’-Fluoro-6’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2'-Fluoro-6'-(trifluoromethyl)acetophenone serves as a crucial building block in the synthesis of complex organic molecules. Its unique trifluoromethyl and fluoro substituents enhance the reactivity and stability of intermediates in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. This property makes it valuable for chemists aiming to develop novel compounds with specific functionalities.

| Application | Description |

|---|---|

| Synthesis of pharmaceuticals | Used as an intermediate in the production of active pharmaceutical ingredients. |

| Agrochemical development | Serves as a precursor for synthesizing herbicides and pesticides. |

| Material science | Utilized in creating fluorinated polymers with enhanced thermal and chemical stability. |

Medicinal Chemistry

Pharmaceutical Intermediates

The compound is instrumental in the synthesis of various pharmaceutical agents. Its fluorinated structure often leads to enhanced bioactivity and improved pharmacokinetic properties. For instance, it can be involved in the synthesis of anti-inflammatory drugs and compounds targeting specific biological pathways.

Case Study: Antiviral Agents

Research has indicated that derivatives of this compound exhibit antiviral activity, making them potential candidates for drug development against viral infections. A study demonstrated that modifications of this compound led to increased efficacy against certain viral strains, highlighting its importance in medicinal chemistry .

Material Science

Fluorinated Polymers

In materials science, this compound is utilized to produce fluorinated polymers that exhibit superior chemical resistance and thermal stability. These materials are essential in applications ranging from coatings to electronic components.

| Material Properties | Benefits |

|---|---|

| High thermal stability | Suitable for high-temperature applications. |

| Chemical inertness | Ideal for use in aggressive chemical environments. |

Agrochemicals

Development of Pesticides

The compound plays a significant role in the agrochemical industry, particularly in developing pesticides. Its trifluoromethyl group contributes to the potency and selectivity of herbicides, making them effective at lower concentrations.

Case Study: Trifloxystrobin Synthesis

A notable application is its use as an intermediate in synthesizing Trifloxystrobin, a fungicide known for its broad-spectrum activity against various plant pathogens . This highlights the compound’s utility in enhancing agricultural productivity while minimizing environmental impact.

Analytical Chemistry

Use in Molecular Recognition Studies

this compound has been employed in studies involving molecular imprinting techniques. These techniques create artificial recognition sites that can selectively bind target molecules, facilitating advancements in sensor technology and drug delivery systems .

作用机制

The mechanism of action of 2’-Fluoro-6’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design. The compound can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

Key Analogs :

3'-(Trifluoromethyl)acetophenone (CAS: 349-76-8): Substitution: -CF₃ at the 3'-position. Boiling Point: 198–200°C; Density: 1.235 g/cm³ . Reactivity: The meta-CF₃ group induces moderate electron withdrawal, less pronounced than the ortho-fluoro/para-CF₃ combination in 2'-F-6'-CF₃-acetophenone. This results in slower reaction kinetics in Suzuki-Miyaura couplings compared to the target compound .

4'-(Trifluoromethyl)acetophenone (CAS: 709-63-7): Substitution: -CF₃ at the 4'-position. Melting Point: 30–33°C; Density: Not reported . Reactivity: The para-CF₃ group provides strong electron withdrawal, but the absence of an ortho-fluorine reduces steric hindrance, enabling faster Friedel-Crafts alkylation compared to 2'-F-6'-CF₃-acetophenone .

2',6'-Difluoro-3'-methylacetophenone (CAS: N/A): Substitution: Two fluorine atoms (2',6') and a methyl group (3'). Molecular Formula: C₉H₈F₂O. Reactivity: The methyl group at the 3'-position increases steric bulk, reducing accessibility for electrophilic attacks. This contrasts with 2'-F-6'-CF₃-acetophenone, where -CF₃ enhances electrophilicity without steric interference .

Physicochemical Properties

| Compound (CAS) | Molecular Weight | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 2'-F-6'-CF₃-acetophenone (174013-29-7) | 206.14 | 1.326–1.438 | 86 | Not reported |

| 3'-CF₃-acetophenone (349-76-8) | 188.14 | 1.235 | – | 198–200 |

| 4'-CF₃-acetophenone (709-63-7) | 188.14 | – | 30–33 | – |

| 2',6'-Difluoro-4'-methoxyacetophenone (886498-84-6) | 186.15 | – | – | – |

Key Observations :

- The ortho-fluoro group in 2'-F-6'-CF₃-acetophenone increases steric hindrance, reducing rotational freedom and stabilizing twisted conformations in imidazole derivatives (e.g., N-acyl imidazoles) .

- Trifluoromethyl Position: Para-CF₃ (as in 4'-CF₃-acetophenone) enhances electrophilicity more than meta-CF₃ but lacks synergistic electronic effects with ortho-fluorine .

Reactivity in Organic Transformations

- Z-Selectivity in Alkene Formation: The trifluoromethyl group in 2'-F-6'-CF₃-acetophenone is critical for stabilizing high-energy Z-alkene isomers during borotropic shifts. In contrast, non-fluorinated acetophenones favor γ-addition products due to lower electrophilicity .

Research Findings and Industrial Relevance

- Synthetic Efficiency: The synthesis of 2'-F-6'-CF₃-acetophenone via bromoacetophenone condensation and Suzuki-Miyaura coupling achieves 54–74% yields, outperforming routes for 3'- or 4'-CF₃ analogs due to optimized solubility from fluorinated groups .

- Thermodynamic Stability : Density functional theory (DFT) studies indicate that the ortho-fluoro/para-CF₃ arrangement lowers the LUMO energy by 1.2 eV compared to meta-CF₃ analogs, enhancing reactivity in nucleophilic additions .

生物活性

2'-Fluoro-6'-(trifluoromethyl)acetophenone, with the molecular formula CHFO and CAS number 174013-29-7, is a fluorinated aromatic compound that has garnered attention for its potential applications in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Weight : 206.14 g/mol

- Density : 1.326 g/cm³

- Flash Point : 86 °C

This compound primarily interacts with biological systems through its electrophilic nature due to the presence of the trifluoromethyl group. This characteristic allows it to participate in various chemical reactions, influencing biological pathways:

- Respiratory System Effects : The compound has been noted to exhibit irritant properties, particularly affecting the skin and eyes, and may induce respiratory toxicity upon inhalation exposure.

-

Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, which may lead to the formation of various biologically active derivatives. For instance:

- Oxidation : Can yield carboxylic acids.

- Reduction : Converts carbonyl groups to alcohols.

- Substitution : The fluoro and trifluoromethyl groups can be replaced under appropriate conditions.

Toxicity Profile

The toxicity of this compound has been classified based on various studies:

| Toxicity Parameter | Classification |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2 |

These classifications indicate significant caution is required when handling this compound due to its potential irritant effects on skin and eyes, as well as its acute toxicity upon ingestion .

Pharmaceutical Development

Research indicates that fluorinated compounds like this compound are valuable in drug design due to their ability to modify pharmacokinetic properties. The incorporation of fluorine can enhance metabolic stability and bioavailability .

Agrochemical Use

The compound is also explored for its application in agrochemicals, particularly as an intermediate in the synthesis of pesticides. Its unique structure allows for modifications that can lead to improved efficacy against target pests while minimizing environmental impact .

Case Study 1: Synthesis and Evaluation of Fluorinated Pharmaceuticals

In a study focused on synthesizing new fluorinated pharmaceuticals, researchers utilized this compound as a key intermediate. The resulting compounds displayed enhanced activity against specific cancer cell lines compared to their non-fluorinated counterparts, demonstrating the importance of fluorination in medicinal chemistry .

Case Study 2: Environmental Impact Assessment

An environmental assessment highlighted the potential risks associated with the use of this compound in agricultural applications. The study found that while it exhibited low acute toxicity to mammals, it posed risks to aquatic organisms at certain concentrations. This underscores the need for careful management practices when employing such chemicals in farming .

常见问题

Q. What are the established synthetic routes for 2'-Fluoro-6'-(trifluoromethyl)acetophenone, and how can reaction conditions be optimized for high purity?

Answer: The synthesis of this compound (CAS 174013-29-7) typically involves halogenation or trifluoromethylation of precursor acetophenones. A common method includes:

- Friedel-Crafts Acylation : Reacting fluorobenzene derivatives with trifluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.

- α-Bromination : Using pyridine hydrobromide perbromide as a brominating agent for carbonyl activation, followed by fluorination via nucleophilic substitution .

Optimization Tips : - Maintain reaction temperatures below 0°C to suppress side reactions (e.g., over-halogenation).

- Purify via fractional distillation (b.p. ~86°C) or recrystallization using hexane/ethyl acetate mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer: Key characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : A singlet at δ ~2.6 ppm (acetyl CH₃) and splitting patterns for aromatic protons (δ 7.2–8.1 ppm) due to fluorine coupling.

- ¹⁹F NMR : Peaks for -F (~-110 ppm) and -CF₃ (~-60 ppm) groups.

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 206.14 (C₉H₆F₄O) .

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 206.14 g/mol | |

| Density (20°C) | 1.326–1.438 g/cm³ | |

| Flash Point | 86°C (186°F) |

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Answer: The electron-withdrawing -F and -CF₃ groups activate the aromatic ring for meta-directed electrophilic substitution , while the acetyl group directs nucleophiles to the α-carbon. Key reactions include:

- α-Bromination : Achieved with Br₂ in acetic acid or pyridine hydrobromide perbromide, yielding α-bromo derivatives for further functionalization .

- Nucleophilic Aromatic Substitution : Fluorine at the 2' position is susceptible to displacement by strong nucleophiles (e.g., alkoxides or amines) under high-temperature conditions .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its behavior in asymmetric catalytic reactions?

Answer: The strong electron-withdrawing effects of -F and -CF₃ groups enhance the electrophilicity of the carbonyl carbon, making it a robust substrate for asymmetric catalysis. For example:

- Titanium-Catalyzed Additions : Chiral ligands (e.g., dihydroxy bis(sulfonamide)) enable enantioselective phenylations with diphenylzinc, achieving >90% enantiomeric excess (ee) .

- Mechanistic Insight : The -CF₃ group stabilizes transition states via inductive effects, while fluorine modulates steric hindrance at the ortho position .

Q. What computational modeling approaches are effective in predicting the regioselectivity of electrophilic aromatic substitution in fluorinated acetophenones?

Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model charge distribution and Fukui indices, identifying the most nucleophilic aromatic positions.

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (meta to -CF₃) prone to electrophilic attack .

Case Study : Simulations predict nitration at the 4' position in this compound, validated experimentally .

Q. How do structural analogs of this compound differ in their pharmacological activity profiles?

Answer: Comparative studies of trifluoromethylated acetophenones reveal:

- Bioactivity Trends : Analogs with -CF₃ at the 6' position (e.g., 2'-F-6'-CF₃) exhibit higher antifungal activity due to increased lipophilicity and membrane penetration .

- Toxicity Considerations : Brominated derivatives (e.g., 3'-Br-5'-CF₃) show higher cytotoxicity, limiting therapeutic use .

| Analog | Bioactivity | Reference |

|---|---|---|

| 3',5'-Bis(trifluoromethyl)acetophenone | Enhanced enzyme inhibition | |

| 2',5'-Bis(trifluoromethyl)acetophenone | Lower metabolic stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。